molecular formula C8H15N B114854 Octanenitrile CAS No. 124-12-9

Octanenitrile

Cat. No.: B114854
CAS No.: 124-12-9
M. Wt: 125.21 g/mol
InChI Key: YSIMAPNUZAVQER-UHFFFAOYSA-N
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Description

Octanenitrile, also known as caprylonitrile or 1-cyanoheptane, is an organic compound with the molecular formula C₈H₁₅N. It is a colorless to light yellow liquid with a faint, fatty odor. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. This compound is used in various industrial applications and scientific research due to its unique chemical properties .

Scientific Research Applications

Octanenitrile is utilized in various fields of scientific research:

Safety and Hazards

Octanenitrile is combustible and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanenitrile can be synthesized through several methods. One common method involves the reaction of heptanal with hydroxylamine to form heptaldoxime, which is then dehydrated to produce this compound. Another method involves the catalytic dehydration of octanamide using phosphorus pentoxide or other dehydrating agents .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of octane. This process involves the reaction of octane with ammonia and oxygen in the presence of a catalyst, typically a mixed metal oxide, to yield this compound and water .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nitriles like this compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium ethoxide or other strong bases in the presence of suitable electrophiles.

Major Products Formed:

Comparison with Similar Compounds

    Hexanenitrile (C₆H₁₁N): Shorter carbon chain, similar reactivity but different physical properties.

    Heptanenitrile (C₇H₁₃N): One carbon shorter, similar chemical behavior.

    Nonanenitrile (C₉H₁₇N): One carbon longer, slightly different physical properties.

Uniqueness of Octanenitrile: this compound’s unique balance of hydrophobicity and reactivity makes it particularly useful in organic synthesis and industrial applications. Its intermediate chain length provides a good balance between solubility and volatility, making it a versatile compound in various chemical processes .

Properties

IUPAC Name

octanenitrile
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InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3
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InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC#N
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Molecular Formula

C8H15N
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DSSTOX Substance ID

DTXSID1047655
Record name Octanenitrile
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Molecular Weight

125.21 g/mol
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Physical Description

Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline]
Record name Octanenitrile
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Vapor Pressure

0.39 [mmHg]
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CAS No.

124-12-9
Record name Octanenitrile
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Synthesis routes and methods

Procedure details

In a Group 1 process, propanal is converted into a mixture containing some propionitrile and acrylonitrile together with acetonitrile, aldehydes, and other by-products by a reaction with gaseous ammonia and air at 460° C. over Sn/Sb oxide catalyst (M. Cathala, et al., Bull. Soc. chim. France, 1979, pp. 173-178). In another example (R. J. Card and J. L. Schmitt, J. Org. Chem., 1981, vol. 46, pp. 754-757), benzonitrile, p-methoxybenzonitrile, and octanenitrile are obtained in good yields by passing a stream of gaseous ammonia containing 5 mol % of the corresponding aldehyde through a catalyst bed (3 cm of Cu/alumina) at 325° C. According to Brit. Pat. 709,337, acrolein is converted into acrylonitrile in a gas phase reaction with air/ammonia/steam/ nitrogen mixture over molybdenum catalysts at 285-445° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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